![molecular formula C30H38Br2N2S3 B12821495 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that belongs to the family of benzothiadiazole derivatives. These compounds are known for their strong electron-accepting properties, making them valuable in various optoelectronic applications. The presence of bromine and octylthiophene groups enhances the compound’s solubility and electronic properties, making it suitable for use in organic field-effect transistors and polymer solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the bromination of 4,7-dibromo-2,1,3-benzothiadiazole followed by the introduction of octylthiophene groups. One common method involves reacting 4,7-dibromo-2,1,3-benzothiadiazole with N-bromosuccinimide (NBS) in dichlorobenzene to introduce the bromine atoms. The resulting intermediate is then reacted with 3-octylthiophene in the presence of a palladium catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the production yield .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce extended conjugated polymers, while substitution reactions can introduce various functional groups to modify the compound’s properties .
Applications De Recherche Scientifique
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Field-Effect Transistors (OFETs): The compound’s strong electron-accepting properties make it suitable for use in OFETs, where it can enhance charge carrier mobility.
Polymer Solar Cells (PSCs): It is used as an electron acceptor material in PSCs, contributing to improved power conversion efficiencies.
Fluorescent Sensors: The compound’s fluorescence properties make it useful in the development of sensors for detecting various analytes.
Photocatalysts: It can be used as a visible-light photocatalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to accept electrons and participate in charge transfer processes. The compound’s molecular structure allows for efficient π-π stacking interactions, which facilitate charge transport in optoelectronic devices. Additionally, the presence of bromine and octylthiophene groups enhances its solubility and electronic properties, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Uniqueness
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of octylthiophene groups, which enhance its solubility and electronic properties. This makes it more suitable for use in solution-processed optoelectronic devices compared to similar compounds that may have lower solubility or different electronic characteristics .
Propriétés
Formule moléculaire |
C30H38Br2N2S3 |
|---|---|
Poids moléculaire |
682.6 g/mol |
Nom IUPAC |
4,7-bis(5-bromo-3-octylthiophen-2-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H38Br2N2S3/c1-3-5-7-9-11-13-15-21-19-25(31)35-29(21)23-17-18-24(28-27(23)33-37-34-28)30-22(20-26(32)36-30)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
Clé InChI |
ZVHUUQVETAZCBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(SC(=C1)Br)C2=CC=C(C3=NSN=C23)C4=C(C=C(S4)Br)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




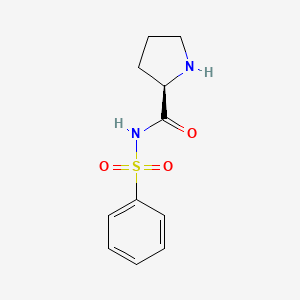
![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)


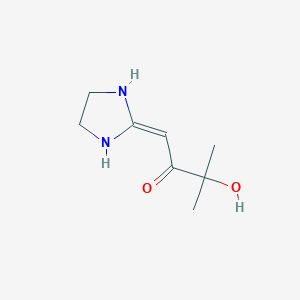
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12821458.png)
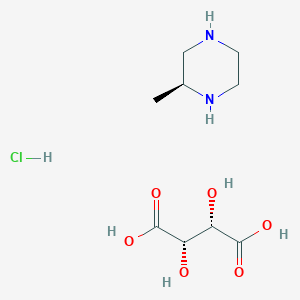
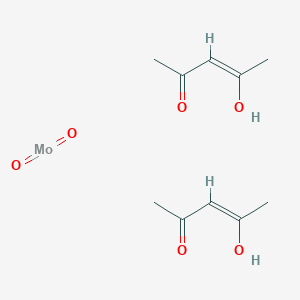
![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)

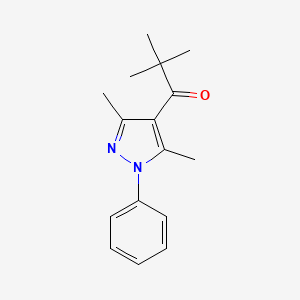
![(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12821499.png)
